N-(pyridin-2-ylmethyl)piperidin-4-amine hydrochloride
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Overview
Description
N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride is a compound that features a piperidine ring substituted with a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The piperidine and pyridine rings are common structural motifs in many biologically active compounds, making this compound a valuable target for research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride typically involves the reaction of piperidine derivatives with pyridine-based compounds. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridine derivative under basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally includes the preparation of intermediate compounds, followed by their purification and subsequent reactions to form the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Pyridine derivatives: Compounds such as nicotine and pyridoxine contain the pyridine ring.
Uniqueness
N-[(Pyridin-2-yl)methyl]piperidin-4-amine hydrochloride is unique due to its combined piperidine and pyridine moieties, which confer distinct pharmacological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H18ClN3 |
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Molecular Weight |
227.73 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;/h1-3,6,10,12,14H,4-5,7-9H2;1H |
InChI Key |
XLSLZDVQUYIDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=N2.Cl |
Related CAS |
1214622-42-0 1233955-85-5 |
Origin of Product |
United States |
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